Solvent violet 13
Overview
Description
Solvent Violet 13, also known as D&C Violet No.2, oil violet, Solvent Blue 90, Alizarine Violet 3B, Alizurol Purple, Duranol Brilliant Violet TG, Ahcoquinone Blue IR base, Quinizarin Blue, Disperse Blue 72, and C.I. 60725, is a synthetic anthraquinone dye with a bright bluish-violet hue . It is a solid that is insoluble in water but soluble in acetone, toluene, and benzene . It is used to dye hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g., polystyrenes, and synthetic fiber . It is also used in cosmetics, e.g., in hair and skin care products .
Synthesis Analysis
The synthesis of Solvent Violet 13 involves a series of reactions. First, 1,4-dihydroxyanthraquinone, para-nitrotoluene, iron powder, and boric acid are added to a pressurized vessel. After the container is sealed, nitrogen replacement is carried out, followed by stirring and heating to 50 60 °C. Hydrogen is then passed into the system to carry out hydrogenating reduction .Molecular Structure Analysis
The chemical formula of Solvent Violet 13 is C21H15NO3 . Its structure is 1-hydroxy-4-(p-tolylamino)anthraquinone, or 1-hydroxy-4-[(4-methylphenyl)amino]-9,10-anthracenedione or 1-hydroxy-4-(4-methylanilino)anthraquinone .Physical And Chemical Properties Analysis
Solvent Violet 13 is a purple powder . It is insoluble in water but soluble in benzene, chlorobenzene, xylene, and dimethylformamide . Its melting point is 142 to 143 °C . The molar mass is 329.355 g·mol−1 .Scientific Research Applications
Dyeing Hydrocarbon Products
Coloring Thermoplastics and Synthetic Resins
- Application: Solvent Violet 13 is used for coloring thermoplastics and synthetic resins, such as polystyrenes .
Dyeing Synthetic Fiber
Cosmetics
Pyrotechnics
Kinetic Studies
- Application: Solvent Violet 13 has been used in kinetic studies of the reaction between crystal violet and sodium hydroxide .
- Methods of Application: Various concentrations of the reactants were applied to investigate reaction order and kinetic parameters .
- Results or Outcomes: The reaction orders of crystal violet and sodium hydroxide were determined to be 1 and 1.08 by pseudo rate method, respectively, with a rate constant, k, of 0.054 [(M−1.08) s−1] . The precipitate formation was observed when high concentrations of crystal violet (0.01–0.1 M) and sodium hydroxide (1.0 M) were applied .
Safety And Hazards
Future Directions
The Government of Canada has proposed risk management actions for Solvent Violet 13 due to its potential harm to human health . These actions include adding Solvent Violet 13 to the List of Toxic Substances and the Cosmetic Ingredient Hotlist . The government will continue to track new information on this chemical .
properties
IUPAC Name |
1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWQNJLLOFIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026293 | |
Record name | D&C Violet 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Violet odorless powder; [MSDSonline] | |
Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
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Record name | Alizurol Purple | |
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Product Name |
Solvent violet 13 | |
CAS RN |
81-48-1, 12217-81-1 | |
Record name | Solvent Violet 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alizurol Purple | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081481 | |
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Record name | Solvent violet 13 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2856 | |
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Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | D&C Violet 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |
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Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C VIOLET NO. 2 | |
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Record name | ALIZUROL PURPLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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